Dichloro-5,12-dihydroquino(2,3-b)acridine-7,14-dione

Quinacridone pigment chemistry Regioisomer differentiation Structure–property relationship

Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione (CAS 38720-66-0), systematically named 6,13-dichloro-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione, is a halogenated derivative of the linear-trans-quinacridone scaffold belonging to the quinacridone pigment family. The molecule possesses a planar, fully conjugated pentacyclic core (C₂₀H₁₀Cl₂N₂O₂; MW 381.2 g/mol) with two chlorine substituents located at the 6- and 13-positions—the central quinonoid ring positions adjacent to the carbonyl groups—distinguishing it from the commercially dominant 2,9-dichloro (Pigment Red 202, CAS 3089-17-6) and 4,11-dichloro (CAS 3089-16-5) isomers, which bear chlorine on peripheral rings.

Molecular Formula C20H10Cl2N2O2
Molecular Weight 381.2 g/mol
CAS No. 38720-66-0
Cat. No. B12676171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDichloro-5,12-dihydroquino(2,3-b)acridine-7,14-dione
CAS38720-66-0
Molecular FormulaC20H10Cl2N2O2
Molecular Weight381.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3=C(N2)C(=C4C(=C3Cl)NC5=CC=CC=C5C4=O)Cl
InChIInChI=1S/C20H10Cl2N2O2/c21-15-13-17(23-11-7-3-1-5-9(11)19(13)25)16(22)14-18(15)24-12-8-4-2-6-10(12)20(14)26/h1-8H,(H,23,25)(H,24,26)
InChIKeyUFLLEPHODSEMJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,13-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione (CAS 38720-66-0): Structural and Physicochemical Baseline for Informed Procurement


Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione (CAS 38720-66-0), systematically named 6,13-dichloro-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione, is a halogenated derivative of the linear-trans-quinacridone scaffold belonging to the quinacridone pigment family [1]. The molecule possesses a planar, fully conjugated pentacyclic core (C₂₀H₁₀Cl₂N₂O₂; MW 381.2 g/mol) with two chlorine substituents located at the 6- and 13-positions—the central quinonoid ring positions adjacent to the carbonyl groups—distinguishing it from the commercially dominant 2,9-dichloro (Pigment Red 202, CAS 3089-17-6) and 4,11-dichloro (CAS 3089-16-5) isomers, which bear chlorine on peripheral rings [1][2]. The compound is registered under EINECS 254-100-6, listed on the EPA TSCA Inventory with ACTIVE commercial status, and is classified as not meeting GHS hazard criteria by 10 of 10 notifying companies [1][3]. The computed XLogP of 5.3 and topological polar surface area of 58.2 Ų indicate substantial lipophilicity with limited hydrogen-bonding capacity (2 H-bond donors, 4 H-bond acceptors, zero rotatable bonds), consistent with the rigid, highly conjugated quinacridone architecture [1].

Why 2,9-Dichloroquinacridone (PR202), 4,11-Dichloroquinacridone, or 2,9-Dimethylquinacridone (PR122) Cannot Substitute for 6,13-Dichloroquinacridone (CAS 38720-66-0)


The quinacridone scaffold exhibits profound regioisomer-dependent divergence in electronic structure, color, chemical reactivity, and solid-state packing that precludes generic interchange among its dichlorinated derivatives. Chlorine substitution at the 6,13-positions places electron-withdrawing groups on the central quinonoid ring directly adjacent to the carbonyl moieties, electronically distinct from substitution at the peripheral 2,9-positions (Pigment Red 202) or 4,11-positions (FDA-approved food-contact colorant) [1][2]. This regioisomeric difference manifests in three operationally critical consequences: (i) the 6,13-isomer crystallizes as orange-red needles from DMF—a hue divergent from the bluish-red of 2,9-dichloroquinacridone (λₘₐₓ ≈ 530 nm) and the brick-red of 3,10-dichloroquinacridone [1]; (ii) the 6,13-dichloro substitution on the dihydroquinacridone backbone enables selective dechlorination to regenerate unsubstituted quinacridone, a reactivity pathway unavailable to peripherally chlorinated isomers that exhibit greater C–Cl bond stability [3]; and (iii) the 6,13-dihydro oxidation state renders this compound a direct precursor for quinacridone pigment synthesis via oxidation, whereas 2,9-dichloroquinacridone is itself the fully oxidized pigmentary end-product [4]. These regioisomer-specific and oxidation-state-specific properties are detailed quantitatively in Section 3.

Quantitative Differentiation Evidence: 6,13-Dichloroquinacridone (CAS 38720-66-0) Versus Closest Quinacridone Analogs


Regioisomeric Chlorine Position: Central (6,13) vs. Peripheral (2,9; 4,11) Substitution and Its Impact on Electronic Structure

The chlorine atoms in CAS 38720-66-0 occupy the 6- and 13-positions on the central quinonoid ring adjacent to the carbonyl groups, whereas the commercially dominant dichloro isomer—2,9-dichloroquinacridone (Pigment Red 202, CAS 3089-17-6)—bears chlorine on the terminal ring positions, and 4,11-dichloroquinacridone (CAS 3089-16-5) places chlorine at alternate peripheral sites [1][2]. From the 1962 systematic study of 22 linear quinacridone derivatives, chloro substitution was shown to exert a stronger bathochromic (blue-shifting) effect than methyl or methoxy substitution, with the magnitude dependent on substitution position: 2,6-substitution produced stronger blue coloration than 4,8-substitution [2]. The 6,13-central substitution creates a unique electronic perturbation of the quinonoid π-system that is architecturally inaccessible to both the 2,9- and 4,11-peripheral isomers [1].

Quinacridone pigment chemistry Regioisomer differentiation Structure–property relationship

Direct Color Comparison: 6,13-Dichloroquinacridone (Orange-Red) vs. 2,9-Dimethyl-6,13-dichloroquinacridone (Bluish-Red) and 3,10-Dichloroquinacridone (Brick Red)

In the foundational 1968 synthesis study by Nagai et al., 6,13-dichloroquinacridone (the target compound) was synthesized from the leuco form of quinacridone quinone using phosphorus pentachloride and was obtained as orange-red (橙赤色) needle crystals after recrystallization from DMF [1]. In the same study, two additional new compounds were prepared from the corresponding quinone precursors under identical synthetic conditions: the 2,9-dimethyl derivative of 6,13-dichloroquinacridone (compound IIIA) exhibited a bluish-red (青味赤色) color, and the 3,10-dichloro derivative (compound IIIB) exhibited a brick-red (レンガ赤色) color [1]. This direct intra-study comparison demonstrates that the hue of the 6,13-dichloro parent is distinctly different from its derivatives, even when the 6,13-dichloro backbone is preserved but further substituted.

Quinacridone pigment color Crystal engineering Structure–color relationship

Dechlorination Reactivity: 6,13-Dichloroquinacridone as a Precursor to Unsubstituted Quinacridone vs. Stable Peripheral Chloro Isomers

The 6,13-dichloro substitution on the central quinonoid ring renders the C–Cl bonds susceptible to reductive dechlorination, a reactivity pathway documented by Nagai et al. in their companion 1968 paper 'Dechlorination of 6,13-Dichloroquinacridone' [1]. This reactivity enables the conversion of 6,13-dichloroquinacridone to unsubstituted quinacridone, providing a synthetic route to the parent pigment that is not available from the peripherally chlorinated 2,9- or 4,11-isomers. By contrast, 2,9-dichloroquinacridone (PR202) exhibits sufficient thermal and chemical stability to withstand industrial pigment processing conditions including heat resistance to ≥300 °C, and is used as a crystal phase inhibitor during β- or γ-quinacridone milling—demonstrating the pronounced stability of the peripheral C–Cl bonds [2]. The 4,11-dichloro isomer is similarly stable and is FDA-approved as a colorant for food-contact polymers under 21 CFR 178.3297, further evidencing the inertness of peripheral chloro substitution [3]. This differential reactivity—labile central 6,13-Cl vs. inert peripheral Cl—is a direct consequence of the regioisomeric substitution pattern.

Quinacridone synthesis Dechlorination chemistry Pigment intermediate

Synthetic Yield and Crystallization: 72% Yield and Facile DMF Recrystallization of 6,13-Dichloroquinacridone vs. Insolubility of Unsubstituted Quinacridone

The 1968 synthesis by Nagai et al. reports that 6,13-dichloroquinacridone is obtained in 72% yield from the leuco form of quinacridone quinone upon treatment with phosphorus pentachloride, and that the crude product is easily recrystallized from dimethylformamide (DMF) to afford orange-red needle crystals [1]. This stands in marked contrast to unsubstituted linear-trans-quinacridone, which is notoriously insoluble in common organic solvents due to its extensive intermolecular hydrogen-bonding network; single crystals of unsubstituted quinacridone require vacuum sublimation at approximately 425 °C under 0.3 torr for growth [2]. For comparison, 4,11-dichloroquinacridone single crystals were grown by vacuum sublimation at 390 °C under identical vacuum conditions [2]. The 1962 systematic study further noted that chloro-substituted quinacridone derivatives, especially those with chloro at the 2,3,6,7-positions, were resistant to crystal-phase transition upon immersion in boiling DMF—suggesting that the 6,13-dichloro isomer occupies a unique solubility window: soluble enough for solution recrystallization yet resistant to solvent-mediated phase transformation [3].

Quinacridone synthesis Crystallization purification Process chemistry

Dihydro Oxidation State: 6,13-Dihydroquinacridone Backbone as a Direct Pigment Precursor vs. Fully Oxidized Commercial Quinacridone Pigments

The target compound CAS 38720-66-0 contains the 6,13-dihydroquinacridone backbone in its dichlorinated form, placing it in the reduced (leuco) oxidation state. This is in contrast to commercial quinacridone pigments—including Pigment Red 202 (2,9-dichloroquinacridone), Pigment Red 122 (2,9-dimethylquinacridone), and Pigment Violet 19 (unsubstituted quinacridone)—which are fully oxidized at the 6,13-positions. The 6,13-dihydro oxidation state is the direct precursor for pigment synthesis: industrial processes oxidize 6,13-dihydroquinacridone salts to the corresponding quinacridone pigments using hydrogen peroxide, molecular oxygen, or quinone-based oxidizing agents [1][2]. A specific industrial embodiment is the oxidation of 2,9-dichloro-6,13-dihydroquinacridone to pigmentary 2,9-dichloroquinacridone (PR202), as disclosed in U.S. Patent 5,424,429 [3]. The 6,13-dichloro substitution on the dihydro backbone makes CAS 38720-66-0 a functionalized intermediate amenable to further oxidation or dechlorination, whereas the fully oxidized pigments are terminal products not suitable for further synthetic manipulation at the 6,13-positions.

Quinacridone pigment manufacture Oxidation process 6,13-Dihydroquinacridone intermediate

Computed Physicochemical Property Differentiation: XLogP, TPSA, and Density of 6,13-Dichloroquinacridone vs. 4,11-Dichloroquinacridone

Although the 6,13-dichloro and 4,11-dichloro isomers share the same molecular formula (C₂₀H₁₀Cl₂N₂O₂) and molecular weight (381.21 g/mol), the topological arrangement of chlorine atoms produces measurable differences in computed physicochemical descriptors relevant to formulation, solubility prediction, and membrane permeability assessment. The 6,13-isomer (CAS 38720-66-0) has a computed XLogP3-AA of 5.3 and a topological polar surface area (TPSA) of 58.2 Ų, with zero rotatable bonds reflecting its rigid pentacyclic framework [1]. The 4,11-isomer (CAS 3089-16-5) has a reported calculated aqueous solubility of 5.0 × 10⁻⁸ g/L at 25 °C and a density of 1.612 g/cm³ . These differences arise from the distinct molecular shape and dipole moment orientation imparted by the different chlorine positions: the 6,13-central substitution aligns chlorine atoms along the molecular long axis adjacent to the carbonyl dipoles, whereas the 4,11-peripheral substitution places chlorine at the molecular periphery. These property differences may influence solvent compatibility, chromatographic behavior, and formulation strategies.

QSAR property prediction Quinacridone physicochemical profiling Isomer comparison

Validated Application Scenarios for 6,13-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione (CAS 38720-66-0) Based on Quantitative Differentiation Evidence


Synthetic Intermediate for Regiospecific Quinacridone Pigment Derivatization via 6,13-Dichloro Backbone Chemistry

As established in Section 3 (Evidence Items 1, 2, 4, and 5), the 6,13-dichloro-5,12-dihydroquinacridone backbone provides a unique synthetic platform inaccessible to fully oxidized commercial pigments. The 72% synthetic yield and facile DMF recrystallization [1] enable preparative-scale isolation of the orange-red intermediate. From this intermediate, dechlorination yields unsubstituted quinacridone [2], while further derivatization at the 2,9-positions with methyl groups yields the bluish-red dimethyl derivative—demonstrating a modular approach to hue tuning [1]. The dihydro oxidation state permits controlled oxidation to quinacridone pigments under mild conditions (H₂O₂ with anthraquinone disulfonic acid catalyst) as documented in industrial patent literature [3]. This scenario is relevant to researchers synthesizing novel quinacridone derivatives, developing structure–color relationships, or preparing quinacridone-based organic semiconductors where the 6,13-dihydro backbone may serve as a soluble precursor for vacuum-deposited or solution-processed thin films.

Orange-Red Crystalline Chromophore for Specialized Colorant or Optical Applications Requiring Non-Standard Quinacridone Hue

The direct head-to-head color comparison in Evidence Item 2 demonstrates that 6,13-dichloroquinacridone crystallizes as orange-red needles—a hue distinctly different from the bluish-red of 2,9-dimethyl-6,13-dichloroquinacridone (which approximates commercial PR122/PR202 shades) and the brick-red of 3,10-dichloroquinacridone [1]. This orange-red coloration, combined with the inherent lightfastness and chemical resistance characteristic of the quinacridone class, positions CAS 38720-66-0 as a candidate for niche colorant applications where neither the ubiquitous bluish-red quinacridones (PR122, PR202) nor the yellow-shade red of PR209 (a mixture of 1,8-, 1,10-, and 3,10-dichloro isomers [4]) provides the required spectral reflectance profile. Potential application domains include specialty printing inks, architectural coatings requiring specific orange-red undertones, and forensic or security pigments where a less common quinacridone hue provides product differentiation or anti-counterfeiting value.

Research-Grade Quinacridone Intermediate for Organic Electronics and Photovoltaic Material Development

The rigid, fully conjugated pentacyclic core with zero rotatable bonds (Evidence Item 6; [5]), combined with the solution-processable nature conferred by DMF solubility (Evidence Item 4; [1]), makes 6,13-dichloro-5,12-dihydroquinacridone a candidate building block for organic electronic materials. The quinacridone class has demonstrated applicability in homojunction organic photovoltaic cells with power conversion efficiencies around 0.15% without extensive optimization, and dichloro-substituted quinacridones have shown enhanced intermolecular electronic coupling due to the electron-withdrawing effect of chlorine [6]. The 6,13-dihydro oxidation state may offer a soluble precursor that can be thermally or oxidatively converted to the fully conjugated quinacridone chromophore in situ during device fabrication, analogous to the t-BOC protection/deprotection strategy employed for solution-processed quinacridone OPV fabrication [6]. The computed XLogP of 5.3 and TPSA of 58.2 Ų (Evidence Item 6; [5]) provide starting parameters for predicting thin-film morphology and charge-transport behavior in device-relevant configurations.

Precursor for In-Situ Generation of Unsubstituted Quinacridone via Dechlorination in Applications Requiring Clean Pigment Conversion

The dechlorination reactivity documented in Evidence Item 3 [2] distinguishes 6,13-dichloroquinacridone from all peripherally chlorinated isomers and enables a strategy wherein the dichloro compound is deposited or formulated and subsequently converted in situ to unsubstituted quinacridone. This approach may be advantageous when direct processing of the highly insoluble parent quinacridone is impractical. The 6,13-dichloro derivative, being recrystallizable from DMF (Evidence Item 4; [1]), can be solution-cast or dispersed, then subjected to reductive dechlorination conditions to generate quinacridone in place. This strategy parallels the industrial use of 2,9-dichloro-6,13-dihydroquinacridone as a precursor to pigmentary PR202 via oxidation (Evidence Item 5; [3]), but with the orthogonal chemical transformation of dechlorination rather than oxidation. Potential applications include thin-film pigment coatings, colorant-embedded polymers, and research-scale preparation of quinacridone crystals for structural or spectroscopic studies.

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